molecular formula C23H19IN2S2 B15010853 2-[(2,4-dimethylbenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine

2-[(2,4-dimethylbenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine

Cat. No.: B15010853
M. Wt: 514.4 g/mol
InChI Key: LKGRPAHAIGWGMO-UHFFFAOYSA-N
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Description

(E)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE is a complex organic compound that features a combination of benzothiazole and iodobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The 2,4-dimethylphenylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and an alkyl halide.

    Formation of the Imine: The final step involves the condensation of the benzothiazole derivative with 4-iodobenzaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, while the iodobenzene group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Iodobenzene Derivatives: Compounds with iodobenzene moieties but different functional groups.

Uniqueness

(E)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE is unique due to the combination of its benzothiazole and iodobenzene moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H19IN2S2

Molecular Weight

514.4 g/mol

IUPAC Name

N-[2-[(2,4-dimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-1-(4-iodophenyl)methanimine

InChI

InChI=1S/C23H19IN2S2/c1-15-3-6-18(16(2)11-15)14-27-23-26-21-10-9-20(12-22(21)28-23)25-13-17-4-7-19(24)8-5-17/h3-13H,14H2,1-2H3

InChI Key

LKGRPAHAIGWGMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)I)C

Origin of Product

United States

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